molecular formula C8H6FNS B8610738 3-fluoro-5-(methylsulfanyl)benzonitrile

3-fluoro-5-(methylsulfanyl)benzonitrile

Cat. No.: B8610738
M. Wt: 167.21 g/mol
InChI Key: RUXISEQABDKJBR-UHFFFAOYSA-N
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Description

3-Fluoro-5-(methylsulfanyl)benzonitrile is a fluorinated aromatic nitrile featuring a methylthio (-SMe) substituent at the 5-position and a fluorine atom at the 3-position of the benzene ring. These compounds share a common benzonitrile backbone, which is critical for receptor binding and metabolic stability .

Properties

Molecular Formula

C8H6FNS

Molecular Weight

167.21 g/mol

IUPAC Name

3-fluoro-5-methylsulfanylbenzonitrile

InChI

InChI=1S/C8H6FNS/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3

InChI Key

RUXISEQABDKJBR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5-(methylsulfanyl)benzonitrile typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction, bromination, diazotization, and substitution reactions . The reaction conditions are generally mild, making the process safe and convenient for industrial production.

Industrial Production Methods

For industrial-scale production, the process involves the use of ortho-fluoro benzotrifluoride as the starting material. The method includes nitration to form 3-trifluoromethyl-4-fluoroaniline, followed by bromination and diazotization to yield 3-fluoro-4-trifluoromethyl bromobenzene. Finally, a substitution reaction with cyano groups produces this compound .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-5-(methylsulfanyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluorine atom and methylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

3-fluoro-5-(methylsulfanyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 3-fluoro-5-(methylsulfanyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The fluorine atom and methylthio group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Key Compounds:

[18F]SP203 (3-Fluoro-5-(2-(2-[18F]Fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile)

  • Structure : Contains a fluoromethyl-substituted thiazole ethynyl group at the 5-position.
  • Application : High-affinity mGluR5 PET ligand with demonstrated brain uptake in primates. However, radiodefluorination via glutathionylation releases [18F]fluoride, leading to bone uptake .
  • Metabolism : Susceptible to glutathione conjugation at the fluoromethyl group, limiting its utility in human studies .

[18F]AZD9272 (3-Fluoro-5-(3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile)

  • Structure : Features a fluoropyridinyl-oxadiazole moiety.
  • Application : Selective mGluR5 radioligand with a molar activity of ~150 GBq/μmol. Exhibits stable brain retention in preclinical models .

[18F]FPEB (3-Fluoro-5-(Pyridin-3-yl)ethynyl)benzonitrile)

  • Structure : Pyridinyl ethynyl substituent at the 5-position.
  • Application : Clinical mGluR5 tracer synthesized via spirocyclic iodonium ylide (SCIDY) chemistry, offering improved radiochemical yield (RCY) over traditional methods .

[11C]ABP688 (3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-11C-methyl-oxime) Structure: Non-fluorinated cyclohexenone oxime backbone. Application: High-specificity mGluR5 antagonist with 80% receptor occupancy in rodent brains .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula logP Molecular Weight Receptor Affinity (Kd) Metabolic Stability
[18F]SP203 C₁₃H₈F₂N₂S 2.8 280.28 1.7 nM Low (bone uptake)
[18F]AZD9272 C₁₂H₆F₂N₃O 2.5 258.19 Not reported Moderate
[18F]FPEB C₁₄H₈FN₃ 2.2 237.23 0.8 nM High
[11C]ABP688 C₁₅H₁₅NO₂ 1.9 241.28 1.7 nM High

Notes:

  • logP : [18F]SP203’s higher lipophilicity correlates with increased blood-brain barrier permeability but also greater defluorination risk.
  • Metabolic Stability : [18F]FPEB and [11C]ABP688 show superior stability due to absence of labile fluoromethyl groups .

In Vivo Performance and Clinical Utility

  • [18F]SP203 :
    • Advantages : High brain uptake in monkeys (mGluR5-rich regions).
    • Limitations : Radiodefluorination causes bone accumulation, complicating quantification .
  • [18F]FPEB :
    • Advantages : Improved RCY (35–50%) via SCIDY chemistry; minimal defluorination .
  • [11C]ABP688: Advantages: Rapid clearance from non-target tissues; validated in mGluR5-knockout models .

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